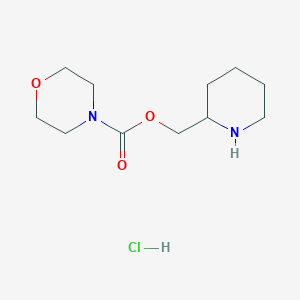
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride
Overview
Description
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O3Cl It is a hydrochloride salt derived from the reaction of piperidine and morpholine with carboxylic acid
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine, morpholine, and a suitable carboxylic acid (e.g., acetic acid).
Reaction Steps:
Step 1: React piperidine with morpholine to form piperidin-2-ylmethyl morpholine.
Step 2: React the resulting compound with a carboxylic acid to form the carboxylate ester.
Step 3: Convert the carboxylate ester to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
The compound can be synthesized on an industrial scale using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the piperidine and morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form this compound oxide.
Reduction Products: Reduction can yield this compound alcohol.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the substituents used.
Scientific Research Applications
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Piperidine derivatives: Piperidine and its derivatives are structurally similar but lack the morpholine and carboxylate groups.
Morpholine derivatives: Morpholine and its derivatives share the morpholine ring but differ in the presence of the piperidine and carboxylate groups.
Carboxylate esters: Other carboxylate esters may have different alkyl or aryl groups attached to the carboxylate moiety.
Properties
IUPAC Name |
piperidin-2-ylmethyl morpholine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDDTZLYWWVIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


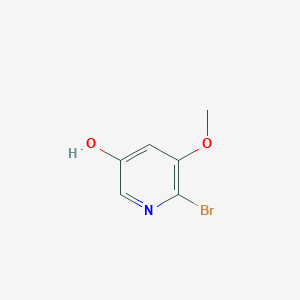
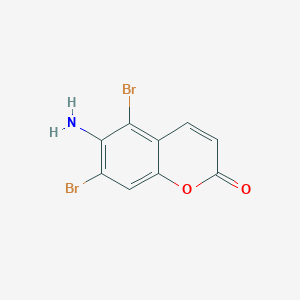
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)


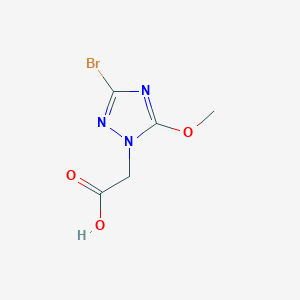
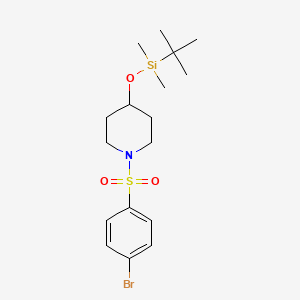
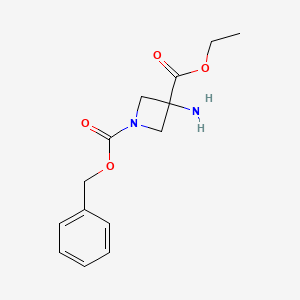
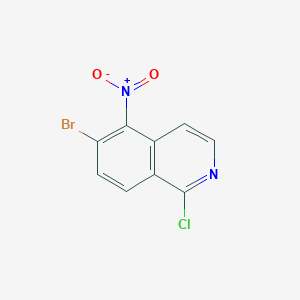

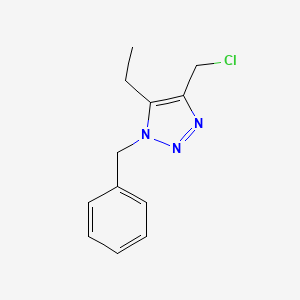


![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)
